Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate
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Overview
Description
Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a tert-butyl ester group, which is known for its steric bulk and stability, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate typically involves the reaction of 2-methylpropylamine with tert-butyl 2-bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, forming the thiazolidine ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidines with different substituents using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidines.
Substitution: Carboxylic acids.
Scientific Research Applications
Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolidine ring can mimic natural substrates or inhibitors, allowing it to bind to active sites and alter biochemical pathways. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s bioavailability and interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(2-methylpropyl)-1,3-oxazolidine-4-carboxylate: Similar structure but with an oxygen atom replacing the sulfur atom in the ring.
Tert-butyl 2-(2-methylpropyl)-1,3-imidazolidine-4-carboxylate: Contains an additional nitrogen atom in the ring.
Uniqueness
Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate is unique due to the presence of the sulfur atom in the thiazolidine ring, which imparts distinct chemical reactivity and biological activity compared to its oxygen and nitrogen analogs. The steric bulk of the tert-butyl group also influences its reactivity and stability, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-8(2)6-10-13-9(7-16-10)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKHCZJHJAWEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1NC(CS1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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